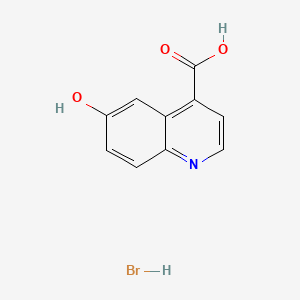
6-Hydroxyquinoline-4-carboxylic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H7NO3·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Hydroxylation: The quinoline undergoes hydroxylation at the 6th position to form 6-hydroxyquinoline.
Carboxylation: The 6-hydroxyquinoline is then carboxylated at the 4th position to yield 6-hydroxyquinoline-4-carboxylic acid.
Hydrobromide Formation: Finally, the 6-hydroxyquinoline-4-carboxylic acid is reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-Hydroxyquinoline-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-hydroxyquinoline-4-methanol.
Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid
Reduction: 6-Hydroxyquinoline-4-methanol
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
6-Hydroxyquinoline-4-carboxylic acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide involves its interaction with various molecular targets and pathways:
Metal Ion Chelation: The compound can chelate metal ions, which is useful in biochemical assays and as a fluorescent probe.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, making it useful in drug discovery.
DNA Intercalation:
Comparación Con Compuestos Similares
6-Hydroxyquinoline-4-carboxylic acid hydrobromide can be compared with other similar compounds, such as:
4-Hydroxyquinoline-6-carboxylic acid: Similar structure but different position of the hydroxyl and carboxyl groups.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a bromine atom, which can alter its chemical properties and reactivity.
8-Hydroxyquinoline: A well-known compound with similar applications but different position of the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrNO3 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
6-hydroxyquinoline-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H7NO3.BrH/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9;/h1-5,12H,(H,13,14);1H |
Clave InChI |
PDNFEZKQCSVRRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=C2C=C1O)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


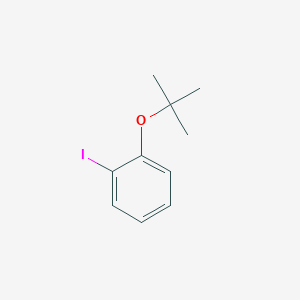

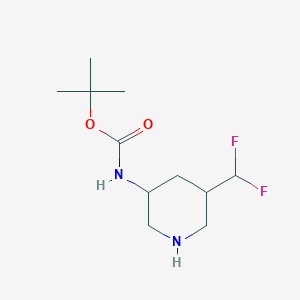
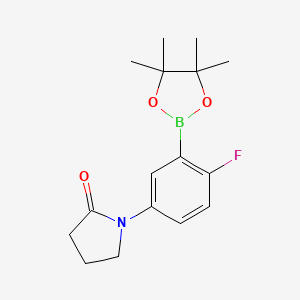
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
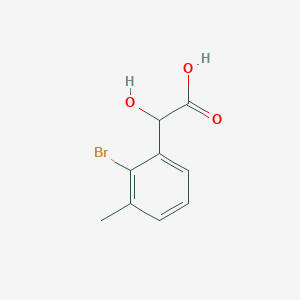
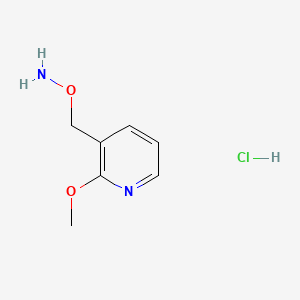

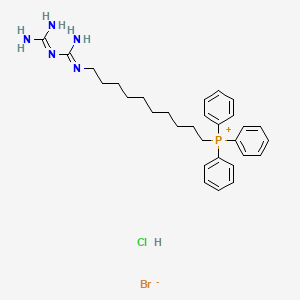

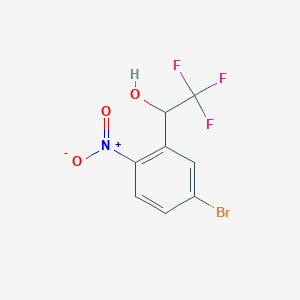
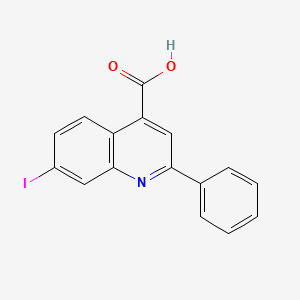

![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
